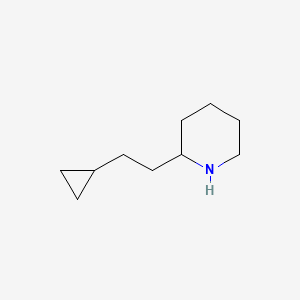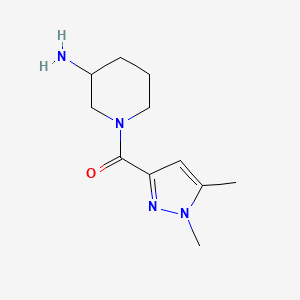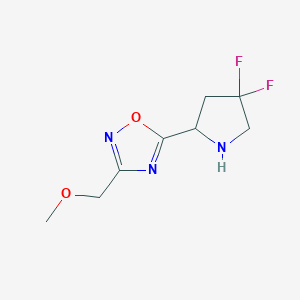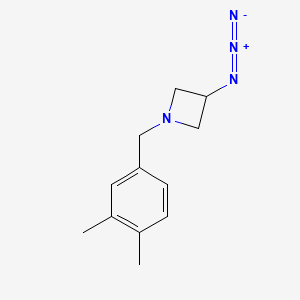
6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine
Übersicht
Beschreibung
6-Chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine, also known as 6-chloro-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been used in a variety of laboratory experiments, and has been found to have a number of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
The synthesis and investigation of pyrimidin-derivatives, including compounds similar to 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine, have shown promising antifungal effects against significant types of fungi such as Aspergillus terreus and Aspergillus niger. These compounds exhibit potential as antifungal agents due to their effective inhibition of fungal growth, highlighting their relevance in addressing fungal infections (Jafar et al., 2017).
Antimicrobial and Antitubercular Activities
Research on pyrimidine-azetidinone analogues has indicated their antioxidant, in vitro antimicrobial, and antitubercular activities. These compounds have been synthesized and evaluated against bacterial and fungal strains as well as Mycobacterium tuberculosis, showing that they could serve as a basis for developing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Antiangiogenic Potential
A study focused on the antiangiogenic effects of synthetic compounds derived from 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, indicating significant results in energy binding affinity with VEGFR-2 kinase. This suggests that these compounds, including those related to the chemical structure of interest, can be potent antiangiogenic agents, which could have implications for cancer therapy and other diseases related to angiogenesis (Jafar & Hussein, 2021).
Insecticidal and Antibacterial Potential
Synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential have shown that such compounds possess activity against Pseudococcidae insects and selected microorganisms. This indicates the potential utility of these compounds in agricultural pest control and in combating bacterial infections (Deohate & Palaspagar, 2020).
Eigenschaften
IUPAC Name |
6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3S/c1-7-12-9(11)5-10(13-7)14(2)8-3-4-15-6-8/h5,8H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCNBPZGMIQWCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N(C)C2CCSC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(ethylamino)ethyl]cyclobutanamine](/img/structure/B1488676.png)







![6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one](/img/structure/B1488689.png)




